molecular formula C9H10BFO2 B2584886 (4-Cyclopropyl-2-fluorophenyl)boronic acid CAS No. 2225175-39-1

(4-Cyclopropyl-2-fluorophenyl)boronic acid

Cat. No. B2584886
CAS RN: 2225175-39-1
M. Wt: 179.99
InChI Key: HZSYHXSERFSUAI-UHFFFAOYSA-N
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Description

“(4-Cyclopropyl-2-fluorophenyl)boronic acid” is a chemical compound with the CAS Number: 2225175-39-1. It has a molecular weight of 179.99 and its IUPAC name is 4-cyclopropyl-2-fluorophenylboronic acid .


Molecular Structure Analysis

The InChI code for “(4-Cyclopropyl-2-fluorophenyl)boronic acid” is 1S/C9H10BFO2/c11-9-5-7(6-1-2-6)3-4-8(9)10(12)13/h3-6,12-13H,1-2H2 . This indicates the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluorine atom and a cyclopropyl group.


Chemical Reactions Analysis

Boronic acids, including “(4-Cyclopropyl-2-fluorophenyl)boronic acid”, are widely used in Suzuki-Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is used to form carbon-carbon bonds .


Physical And Chemical Properties Analysis

“(4-Cyclopropyl-2-fluorophenyl)boronic acid” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.

Scientific Research Applications

Suzuki–Miyaura Coupling

This compound is used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Synthesis of Biologically Active Terphenyls

4-Fluorophenylboronic acid, a similar compound, is used to make novel biologically active terphenyls . Although not directly mentioned, it’s plausible that (4-Cyclopropyl-2-fluorophenyl)boronic acid could be used in a similar manner.

Preparation of Phenylboronic Catechol Esters

2-Fluorophenylboronic acid, another similar compound, is used in the preparation of phenylboronic catechol esters . These esters are promising anion receptors for polymer electrolytes .

4. Diastereoselective Synthesis of Trisubstituted Allylic Alcohols 2-Fluorophenylboronic acid is also used in the diastereoselective synthesis of trisubstituted allylic alcohols . This process involves a rhodium-catalyzed arylation .

Site-selective Suzuki-Miyaura Arylation Reactions

2-Fluorophenylboronic acid is used in site-selective Suzuki-Miyaura arylation reactions . This process involves the selective arylation of specific sites on a molecule .

Rhodium-catalyzed Enantioselective Addition Reactions

2-Fluorophenylboronic acid is used in rhodium-catalyzed enantioselective addition reactions . This process involves the addition of a molecule to another in a way that produces a specific enantiomer .

Mechanism of Action

Target of Action

The primary target of (4-Cyclopropyl-2-fluorophenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

(4-Cyclopropyl-2-fluorophenyl)boronic acid interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathway affected by (4-Cyclopropyl-2-fluorophenyl)boronic acid is the SM coupling reaction . The compound’s action results in the formation of a new carbon–carbon bond, which is a crucial step in many organic synthesis processes .

Pharmacokinetics

It is known that the compound is relatively stable and readily prepared . Its impact on bioavailability would depend on the specific context of its use, such as the reaction conditions and the presence of other compounds.

Result of Action

The molecular effect of (4-Cyclopropyl-2-fluorophenyl)boronic acid’s action is the formation of a new carbon–carbon bond via the SM coupling reaction . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action of (4-Cyclopropyl-2-fluorophenyl)boronic acid is influenced by environmental factors such as the reaction conditions . For instance, the SM coupling reaction is known for its mild and functional group tolerant reaction conditions . The compound is also generally environmentally benign .

Safety and Hazards

This compound is labeled with the signal word “Warning” and has hazard statements H302-H315-H319, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

Boronic acids, including “(4-Cyclopropyl-2-fluorophenyl)boronic acid”, are valuable building blocks in organic synthesis and are expected to find increasing use in the development of new synthetic methodologies . They are particularly important in Suzuki-Miyaura coupling reactions, which are widely applied in the synthesis of complex organic molecules .

properties

IUPAC Name

(4-cyclopropyl-2-fluorophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BFO2/c11-9-5-7(6-1-2-6)3-4-8(9)10(12)13/h3-6,12-13H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZSYHXSERFSUAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C2CC2)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Cyclopropyl-2-fluorophenyl)boronic acid

CAS RN

2225175-39-1
Record name (4-cyclopropyl-2-fluorophenyl)boronic acid
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